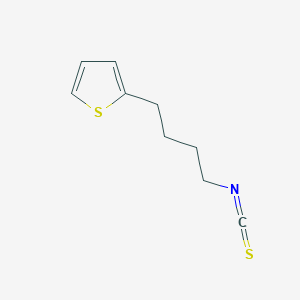

Thienylbutyl isothiocyanate

CAS No.:

Cat. No.: VC4008665

Molecular Formula: C9H11NS2

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NS2 |

|---|---|

| Molecular Weight | 197.3 g/mol |

| IUPAC Name | 2-(4-isothiocyanatobutyl)thiophene |

| Standard InChI | InChI=1S/C9H11NS2/c11-8-10-6-2-1-4-9-5-3-7-12-9/h3,5,7H,1-2,4,6H2 |

| Standard InChI Key | IMUIYFULAHNWKQ-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CCCCN=C=S |

| Canonical SMILES | C1=CSC(=C1)CCCCN=C=S |

Introduction

Chemical Identity and Structural Characteristics

Thienylbutyl isothiocyanate (CAS No. 288323-36-4) belongs to the isothiocyanate family, distinguished by the presence of a reactive -N=C=S functional group. Its molecular formula, , corresponds to a molecular weight of 197.32 g/mol . The compound exists as a clear liquid at room temperature, with a purity typically exceeding 96% . Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.14 g/cm³ (estimated) |

| Solubility | Miscible in organic solvents (e.g., DMSO, ethanol) |

| Storage Conditions | 4°C, protected from light |

The thiophene moiety contributes to its aromatic stability, while the aliphatic butyl chain enhances lipid solubility, facilitating membrane permeation . The isothiocyanate group, a potent electrophile, enables covalent interactions with nucleophilic residues in proteins, DNA, and glutathione, underpinning its biological activity .

Synthesis and Production

Conventional Synthesis Routes

Thienylbutyl isothiocyanate is synthesized via two primary methods:

-

Dithiocarbamate Salt Decomposition: Treatment of primary amines with carbon disulfide () in the presence of a base (e.g., potassium carbonate) forms dithiocarbamate salts, which undergo desulfurization using agents like tetrapropylammonium tribromide (TPATB) to yield isothiocyanates . This method, conducted in a biphasic water/ethyl acetate system, ensures efficient extraction and purification .

-

Thiol-Isocyanate Coupling: Reaction of 4-mercaptobutylthiophene with thiophosgene () produces the target compound, though this route is less favored due to thiophosgene’s toxicity.

Green Chemistry Approaches

Recent advances emphasize environmentally benign protocols. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes, while enzymatic catalysis using lipases minimizes waste generation . These methods align with industrial demands for sustainable production.

Biological Activities and Mechanisms

Chemopreventive Effects

Thienylbutyl isothiocyanate inhibits carcinogenesis through dual mechanisms:

-

Phase I Enzyme Inhibition: Suppression of cytochrome P450 enzymes (e.g., CYP1A1, CYP2E1) reduces metabolic activation of procarcinogens like polycyclic aromatic hydrocarbons .

-

Phase II Enzyme Induction: Upregulation of glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1) enhances detoxification of reactive intermediates .

In murine models, pretreatment with thienylbutyl isothiocyanate (1–5 μmol/mouse) reduced lung adenoma multiplicity by 40–60% following exposure to the tobacco-specific nitrosamine NNK .

Antimicrobial and Antifungal Properties

The compound’s isothiocyanate group disrupts microbial membranes via thiol modification, exhibiting minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Candida albicans. Synergy with β-lactam antibiotics has been observed, suggesting potential in combating antimicrobial resistance.

Anti-Inflammatory and Analgesic Actions

Thienylbutyl isothiocyanate attenuates carrageenan-induced edema in rats by 55–70% at 10–20 mg/kg doses, comparable to indomethacin . Its inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways underlies these effects .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a lead structure for anticancer agents. Structural analogs with elongated alkyl chains (e.g., thienyldecyl isothiocyanate) show enhanced potency, inhibiting A549 lung cancer cell proliferation at IC₅₀ values of 2.5–5.0 μM.

Agricultural Uses

As a natural pesticide, thienylbutyl isothiocyanate reduces fungal infestations in crops by 80–90% at 50 ppm concentrations, outperforming synthetic fungicides like carbendazim.

Food Preservation

Incorporation into edible coatings (0.1–0.5% w/w) extends the shelf life of perishables by inhibiting Listeria monocytogenes and Aspergillus flavus growth.

Comparative Analysis with Related Isothiocyanates

Thienylbutyl isothiocyanate’s heteroaromatic structure confers unique pharmacokinetic advantages, including prolonged half-life (t₁/₂ = 6.2 h in rats) and higher blood-brain barrier penetration compared to purely aliphatic or aromatic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume